N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine
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Overview
Description
N,N-diethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine typically involves the reaction of N,N-diethylethane-1,2-diamine with a trifluoromethylbenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N,N-diethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethane-1,2-diamine backbone can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine
- N,N-diethyl-N’-[2-(fluoromethyl)benzyl]ethane-1,2-diamine
- N,N-diethyl-N’-[2-(chloromethyl)benzyl]ethane-1,2-diamine
Uniqueness
N,N-diethyl-N’-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets. The trifluoromethyl group also influences the compound’s reactivity, making it a valuable building block in organic synthesis and drug development.
Biological Activity
N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C₁₂H₁₈F₃N₂
Molecular Weight : 256.29 g/mol
CAS Number : 1328641-59-3
The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions.
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential inhibition of specific enzymes. The presence of the trifluoromethyl group is known to enhance binding affinity to various targets, including receptors and enzymes involved in neurological pathways.
Biological Activity Overview
-
Antihypertensive Effects :
- In animal models, this compound has shown promising results in lowering blood pressure. A study indicated that similar compounds with a benzyl moiety exhibited significant antihypertensive activity when administered at low doses (1 mg/kg) in feline models, suggesting that this compound may also possess similar properties due to structural similarities .
- Neurotransmitter Modulation :
-
Insecticidal Activity :
- A quantitative structure-activity relationship (QSAR) study found that benzyl ether diamidine derivatives, closely related to this compound, demonstrated insecticidal properties, with significant effectiveness against various pests. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity against target organisms .
Table 1: Summary of Biological Activities
Detailed Findings
- Antihypertensive Studies : In a comparative study involving various analogs, this compound was noted for its superior potency compared to simpler diamines. The mechanism was attributed to enhanced receptor binding facilitated by the trifluoromethyl substitution .
- Neurotransmitter Interaction : Preliminary data suggest that the compound may inhibit reuptake mechanisms for serotonin and norepinephrine, potentially offering therapeutic benefits for depression and anxiety disorders. Further research is needed to elucidate specific receptor interactions and downstream effects .
- Insecticidal Efficacy : The QSAR analysis indicated that the trifluoromethyl group significantly contributes to the bioactivity of similar compounds against insect targets. This finding opens avenues for developing new insecticides based on the molecular framework of this compound .
Properties
Molecular Formula |
C14H21F3N2 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H21F3N2/c1-3-19(4-2)10-9-18-11-12-7-5-6-8-13(12)14(15,16)17/h5-8,18H,3-4,9-11H2,1-2H3 |
InChI Key |
JLLCZNYITVINIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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